cmpd101

Beschreibung

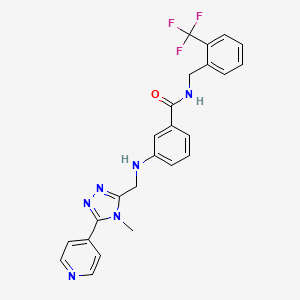

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)methylamino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N6O/c1-33-21(31-32-22(33)16-9-11-28-12-10-16)15-29-19-7-4-6-17(13-19)23(34)30-14-18-5-2-3-8-20(18)24(25,26)27/h2-13,29H,14-15H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOVEDJTASPCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CMPD101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD101 is a potent and selective, membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. By targeting these specific kinases, this compound modulates the desensitization and internalization of G protein-coupled receptors (GPCRs), a crucial mechanism in cellular signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary molecular targets, the signaling pathways it affects, detailed experimental protocols for its characterization, and a summary of its quantitative biochemical and cellular activities.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The signaling activity of these receptors is tightly regulated, primarily through a process of desensitization, which is initiated by GPCR kinases (GRKs). GRKs phosphorylate agonist-activated GPCRs, leading to the recruitment of β-arrestins, which uncouple the receptor from its cognate G protein and facilitate receptor internalization.

This compound has emerged as a critical pharmacological tool for studying the roles of GRK2 and GRK3 in these processes. Its selectivity for the GRK2 subfamily over other GRKs and protein kinases allows for the specific interrogation of GRK2/3-dependent signaling pathways. This guide will delve into the molecular intricacies of this compound's mechanism of action, providing researchers with the foundational knowledge required for its effective use in experimental systems.

Primary Molecular Targets and Selectivity

The primary molecular targets of this compound are G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 3 (GRK3).[1][2][3] It exhibits high potency against these two kinases, with inhibitory concentrations (IC50) in the nanomolar range. This compound demonstrates significant selectivity for the GRK2 subfamily (GRK2 and GRK3) over other GRK isoforms and a panel of other kinases.

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The following tables summarize the reported IC50 values.

| Kinase | IC50 (nM) | Reference |

| GRK2 | 18 | [1] |

| GRK3 | 5.4 | [1] |

| GRK2 | 35 | [2] |

| GRK3 | 32 | [2] |

| GRK2 | 54 | |

| GRK3 | 32 |

| Kinase | IC50 (µM) | Reference |

| ROCK-2 | 1.4 | [1] |

| PKCα | 8.1 | [1] |

| GRK1 | >125 | [2] |

| GRK5 | >125 | [2] |

Mechanism of Action: Modulation of GPCR Signaling

This compound exerts its effects by directly inhibiting the catalytic activity of GRK2 and GRK3. By preventing the phosphorylation of agonist-activated GPCRs, this compound disrupts the initial step of receptor desensitization.

Signaling Pathway Diagram

The following diagram illustrates the canonical GPCR desensitization pathway and the point of intervention by this compound.

This inhibition of phosphorylation prevents the subsequent recruitment of β-arrestin to the receptor. As a result, the G protein remains coupled to the receptor for a prolonged period, leading to sustained downstream signaling. Furthermore, the lack of β-arrestin binding inhibits receptor internalization, keeping the receptor at the cell surface. This has been demonstrated in studies on the µ-opioid receptor (MOPr), where this compound reduces agonist-induced desensitization and internalization.

Experimental Protocols

The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and cellular assays. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (Rhodopsin Phosphorylation)

This assay measures the ability of this compound to inhibit GRK2-mediated phosphorylation of a substrate, rhodopsin.

Materials:

-

Purified, recombinant GRK2

-

Urea-stripped rod outer segment membranes (containing rhodopsin)

-

[γ-³²P]ATP

-

Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 5 mM MgCl₂)

-

This compound stock solution in DMSO

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, rod outer segment membranes, and varying concentrations of this compound (or DMSO vehicle control).

-

Initiate the reaction by adding purified GRK2 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding ice-cold wash buffer and pelleting the membranes by centrifugation.

-

Wash the pellets multiple times to remove unincorporated [γ-³²P]ATP.

-

Resuspend the final pellet in scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Culture and Transfection

HEK293 cells are commonly used for studying the effects of this compound on GPCR signaling.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Plasmid DNA encoding the GPCR of interest (e.g., HA-tagged µ-opioid receptor)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM reduced-serum medium

Procedure:

-

Culture HEK293 cells in T75 flasks at 37°C in a humidified 5% CO₂ incubator.

-

One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes by diluting the plasmid DNA and transfection reagent in separate tubes of Opti-MEM.

-

Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

-

Add the complexes dropwise to the cells in the 6-well plates.

-

Incubate the cells for 24-48 hours before proceeding with subsequent assays.

Western Blotting for Receptor Phosphorylation

This protocol is used to assess the effect of this compound on agonist-induced phosphorylation of a specific GPCR.

Materials:

-

Transfected HEK293 cells expressing the target GPCR

-

GPCR agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for the phosphorylated form of the GPCR

-

Primary antibody for the total form of the GPCR (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Pre-treat the transfected cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with the GPCR agonist for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated GPCR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total GPCR to normalize for protein loading.

β-Arrestin Recruitment Assay (e.g., PathHunter Assay)

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a process inhibited by this compound.

Materials:

-

PathHunter cell line co-expressing the GPCR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag

-

GPCR agonist

-

This compound

-

PathHunter Detection Reagents

Procedure:

-

Plate the PathHunter cells in a 96-well assay plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Add the GPCR agonist to the wells and incubate for 90 minutes at 37°C.

-

Add the PathHunter Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

The signal is proportional to the amount of β-arrestin recruited to the GPCR.

Experimental Workflow Diagram

Logical Relationships and Selectivity

The utility of this compound as a research tool is predicated on its high selectivity for the GRK2 subfamily. The following diagram illustrates the logical relationship of its inhibitory activity across different kinases.

Conclusion

This compound is a highly potent and selective inhibitor of GRK2 and GRK3. Its mechanism of action involves the direct inhibition of the kinase activity of these enzymes, thereby preventing the phosphorylation of activated GPCRs. This leads to a reduction in receptor desensitization and internalization, making this compound an invaluable tool for dissecting the roles of GRK2 and GRK3 in a wide range of physiological and pathophysiological processes. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this important pharmacological agent.

References

cmpd101 CAS number 865608-11-3

An In-Depth Technical Guide to CMPD101 (CAS 865608-11-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 865608-11-3) is a potent, selective, and membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] It has emerged as a critical tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) signaling, particularly in the processes of receptor desensitization and internalization.[3][5] Due to its high selectivity for GRK2/3 over other kinases, this compound allows for the specific interrogation of these pathways, making it a valuable compound in fields such as pharmacology, cell biology, and drug discovery, with potential therapeutic applications in conditions like heart failure.[2][4][6]

Chemical and Physical Properties

This compound, chemically known as 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide, is a synthetic compound with the following properties.[1][7]

| Property | Value | Reference(s) |

| CAS Number | 865608-11-3 | [1] |

| Molecular Formula | C₂₄H₂₁F₃N₆O | [1] |

| Molecular Weight | 466.46 g/mol | [1] |

| Appearance | White to off-white or yellow solid | [4][7] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at -20°C | [1] |

| Solubility (DMSO) | Soluble to 100 mM | [1] |

| Solubility (Ethanol) | Soluble to 100 mM | [1] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of GRK2 and GRK3. Its selectivity has been characterized against a panel of other kinases, demonstrating a clear preference for the GRK2/3 subfamily.

Inhibitory Activity (IC₅₀)

| Target | IC₅₀ Value | Reference(s) |

| GRK2 | 18 nM - 54 nM | [3][4] |

| GRK3 | 5.4 nM - 32 nM | [3][4] |

| GRK1 | 3.1 µM | [3][4] |

| GRK5 | 2.3 µM | [3][4] |

| ROCK2 | 1.4 µM | [3][4] |

| PKCα | 8.1 µM | [3][4] |

Note: IC₅₀ values can vary depending on the specific assay conditions.[3][7]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GRK2 and GRK3. In the canonical pathway of GPCR desensitization, agonist binding to a GPCR promotes a conformational change, leading to G protein activation.[3] This is followed by the recruitment of GRKs to the activated receptor at the plasma membrane. GRKs then phosphorylate serine and threonine residues on the intracellular domains of the receptor.[3] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and targets it for internalization via clathrin-coated pits.[3][8]

By inhibiting GRK2 and GRK3, this compound prevents the initial phosphorylation step required for β-arrestin recruitment. This action blocks receptor desensitization and subsequent internalization, thereby prolonging G protein-mediated signaling. This has been demonstrated for several GPCRs, most notably the μ-opioid receptor (MOPr).[3][5]

Signaling Pathways and Workflows

GPCR Desensitization Pathway Inhibition by this compound

The following diagram illustrates the canonical GPCR desensitization pathway and the point of intervention for this compound.

Caption: this compound inhibits GRK2/3, preventing GPCR phosphorylation and subsequent desensitization.

Experimental Workflow: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.

Caption: Workflow for preparing this compound stock solutions for in vitro and in vivo experiments.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed using this compound, synthesized from published literature.

Protocol: μ-Opioid Receptor (MOPr) Internalization Assay (ELISA-based)

This protocol is adapted from studies investigating the role of GRK2/3 in opioid receptor trafficking.[3]

-

Cell Culture: Culture HEK 293 cells stably expressing N-terminally HA-tagged μ-opioid receptors (HA-MOPr) in appropriate media. Plate cells in 24-well plates and grow to ~90% confluency.

-

Antibody Labeling: Place the cells on ice. Wash cells twice with ice-cold PBS. Incubate the cells with a primary antibody against the HA tag (e.g., mouse anti-HA) diluted in blocking buffer for 1 hour at 4°C to label surface receptors.

-

Inhibitor Pre-treatment: Wash cells three times with ice-cold PBS to remove unbound primary antibody. Add pre-warmed culture medium containing the desired concentration of this compound (e.g., 3 µM or 30 µM) or vehicle (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: To induce internalization, add a receptor agonist such as DAMGO (10 µM final concentration) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C. Control wells should not receive the agonist.

-

Fixation and Detection:

-

Place plates on ice to stop the reaction. Wash cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.

-

Wash five times with PBS.

-

Add HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄).

-

-

Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The amount of surface receptor is proportional to the absorbance. Normalize the data from agonist-treated wells to the vehicle-treated (no agonist) control wells to determine the percentage of internalization.

Protocol: Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified kinases.[3]

-

Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase of interest. The mixture should contain the purified kinase, a suitable substrate (e.g., tubulin for GRKs), and cofactors (e.g., MgCl₂, ATP).

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture. Include a vehicle-only control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

-

Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP). The final ATP concentration should be near the Kₘ for the specific kinase. Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.

-

Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the filter papers extensively with an appropriate buffer (e.g., phosphoric acid) to remove all unincorporated radiolabel.

-

Quantification: Measure the radioactivity remaining on the filter papers using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: cAMP Accumulation Assay

This assay is used to assess the functional consequence of inhibiting GRK-mediated desensitization of Gs-coupled receptors like the β₂-adrenergic receptor.[9][10]

-

Cell Culture: Plate HEK293 cells expressing the target Gs-coupled receptor in 96-well plates and grow to near confluency.

-

Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

-

Inhibitor and Agonist Addition: Add this compound at various concentrations to the wells and incubate for an additional 20-30 minutes. Following the inhibitor incubation, add a Gs-coupled receptor agonist (e.g., isoproterenol for the β₂AR).

-

Cell Lysis and Detection: After the agonist stimulation period (e.g., 15-30 minutes), terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits).

-

Data Analysis: Measure the signal corresponding to cAMP levels. The potentiation of agonist-induced cAMP accumulation in the presence of this compound indicates successful inhibition of receptor desensitization.

Conclusion

This compound is an indispensable research tool for the specific inhibition of GRK2 and GRK3. Its well-characterized selectivity and potency enable detailed investigation of GPCR regulation. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of cellular signaling and drug development.

References

- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. teams.semel.ucla.edu [teams.semel.ucla.edu]

The Discovery and Development of CMPD101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD101 is a potent and selective, membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols associated with this compound, a compound that has become a valuable tool in the study of G protein-coupled receptor (GPCR) desensitization and signaling.[3][4] With potential therapeutic applications in conditions such as heart failure, this compound continues to be a subject of significant research interest.[2][5][6]

Discovery and Genesis

This compound was identified as a potent GRK2 inhibitor through research conducted by Takeda Pharmaceutical Company Ltd.[7] The development of this compound and its analogs, such as CMPD103A, arose from a focused effort to create selective inhibitors of the GRK2 subfamily.[7] These compounds were designed to investigate the therapeutic potential of GRK2 inhibition, particularly in the context of cardiovascular disease.[1][5]

Chemical Properties

| Property | Value |

| Chemical Name | 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide[8] |

| Molecular Formula | C24H21F3N6O[8] |

| Molecular Weight | 466.46 g/mol [8] |

| CAS Number | 865608-11-3[3] |

| Solubility | Soluble in DMSO (up to 100 mM)[3] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of GRK2 and GRK3, demonstrating significant selectivity over other kinases. The inhibitory activity of this compound against a panel of kinases is summarized in the table below.

| Target Kinase | IC50 |

| GRK2 | 18 nM[2][5][6], 35 nM[3][4], 54 nM[8] |

| GRK3 | 5.4 nM[1][2][5][6], 32 nM[3][8] |

| ROCK-2 | 1.4 µM[1][2][6] |

| PKCα | 8.1 µM[1][2][6] |

| GRK1 | 3.1 µM[2][6] |

| GRK5 | 2.3 µM[2][6] (No activity up to 125 µM reported in another study[3][4]) |

Note: IC50 values may vary depending on the specific assay conditions.

Mechanism of Action: Inhibition of GPCR Desensitization

The primary mechanism of action of this compound is the inhibition of GRK2 and GRK3.[1][2][3][4] In the canonical pathway of GPCR desensitization, agonist binding to a GPCR promotes a conformational change, leading to the recruitment of GRKs.[4] GRKs then phosphorylate the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestins, which bind to the receptor and sterically hinder its coupling to G proteins, thereby terminating signaling. The binding of β-arrestin also initiates receptor internalization.[4]

By inhibiting GRK2 and GRK3, this compound prevents the phosphorylation of GPCRs, thereby blocking β-arrestin recruitment and subsequent receptor desensitization and internalization.[4] This leads to a potentiation and prolongation of GPCR signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is a generalized representation based on descriptions of kinase activity assays.

-

Reagents and Materials:

-

Purified recombinant GRK enzymes (GRK2, GRK3, etc.)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, ATP)

-

Substrate (e.g., a peptide substrate for the specific GRK)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a reaction tube, combine the purified GRK enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based GPCR Internalization Assay

This protocol is based on descriptions of studying μ-opioid receptor (MOPr) internalization in HEK293 cells.[5]

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transfect cells with a plasmid encoding a tagged GPCR (e.g., HA-tagged MOPr).

-

-

Experimental Procedure:

-

Seed the transfected HEK293 cells onto 60mm dishes and grow to approximately 90% confluency.[5]

-

Serum-starve the cells for 24 hours.[5]

-

Pre-label the cells with a primary antibody against the tag (e.g., anti-HA antibody) for 1 hour at 4°C.[5]

-

Pre-treat the cells with this compound (e.g., 3 µM or 30 µM) or vehicle control for 30 minutes at 37°C.[5]

-

Induce receptor internalization by stimulating the cells with a GPCR agonist (e.g., 10 µM DAMGO for MOPr) at 37°C for a specified time.[5]

-

Assess receptor internalization using one of the following methods:

-

ELISA: Quantify the amount of surface-expressed receptor remaining.

-

Confocal Microscopy: Visualize the localization of the tagged receptor.

-

-

Applications in Research

This compound has been instrumental in elucidating the role of GRK2 and GRK3 in the desensitization of various GPCRs, including the μ-opioid receptor.[4][9][10] Its use has demonstrated that GRK2/3-mediated phosphorylation is a key step in agonist-induced receptor internalization and the development of tolerance to opioids.[4][5] Furthermore, the potential of GRK2 inhibitors like this compound in treating heart failure is an active area of investigation.[1][5][6]

Conclusion

This compound is a well-characterized and highly selective inhibitor of GRK2 and GRK3. Its discovery has provided the research community with a valuable pharmacological tool to dissect the intricacies of GPCR signaling and desensitization. The detailed understanding of its mechanism of action and the availability of established experimental protocols facilitate its application in a wide range of research settings, from basic science to drug discovery. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics targeting GRK-mediated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 10. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CMPD101

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of CMPD101 in common laboratory solvents, DMSO and ethanol, along with comprehensive protocols for its application in cell-based assays. This compound is a potent and selective inhibitor of G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3), making it a valuable tool for studying G-protein coupled receptor (GPCR) desensitization and signaling pathways.[1][2][3][4]

Data Presentation: Solubility of this compound

The solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol is summarized below. This data has been compiled from various suppliers and literature sources to provide a comprehensive overview for researchers.

| Solvent | Concentration (Molar) | Concentration (mg/mL) | Source |

| DMSO | 100 mM | 46.65 mg/mL | |

| 535.95 mM | 250 mg/mL | [5] | |

| 20 mg/mL | [6] | ||

| Ethanol | 100 mM | 46.65 mg/mL | |

| 10 mg/mL | [6] |

Note: The molecular weight of this compound is 466.46 g/mol . Solubility can be affected by factors such as temperature and the purity of the compound and solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing concentrated stock solutions of this compound in DMSO or ethanol.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is recommended to do this in a chemical fume hood.

-

Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Dissolution:

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to three years or at -80°C for up to one year.[1][5]

Workflow for Preparing a 10 mM Stock Solution in DMSO:

References

- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Hello Bio launches novel, potent selective GRK2/3 inhibitor this compound [hellobio.com]

- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for CMPD101 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a small-molecule inhibitor with high selectivity for GRK2 and GRK3, playing a key role in the study of G protein-coupled receptor (GPCR) desensitization, heart failure, and opioid tolerance.[1][2] It is a valuable tool for investigating the therapeutic potential of GRK2/3 inhibition. Proper preparation of stock solutions is the first critical step in any experiment involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 865608-11-3[1][3] |

| Molecular Formula | C₂₄H₂₁F₃N₆O[1][3] |

| Molecular Weight | 466.46 g/mol [4] |

| Appearance | Solid |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for preparing appropriate stock solutions.

| Solvent | Maximum Concentration |

| DMSO | 100 mM[3] or 250 mg/mL (535.95 mM)[4] |

| Ethanol | 10 mg/mL[1] or 100 mM |

| DMF | 20 mg/mL[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.46 mM)[6] |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol:

-

Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, the required mass is 4.665 mg (Mass = 10 mmol/L * 1 mL * 466.46 g/mol ).

-

Weigh the this compound. Accurately weigh the calculated amount of this compound solid in a sterile microcentrifuge tube.

-

Add DMSO. Add the desired volume of anhydrous DMSO to the tube containing the this compound solid.

-

Dissolve the compound. Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution.[1]

-

Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][3]

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition

This compound is a potent inhibitor of GRK2 and GRK3, which are key regulators of GPCR signaling. By inhibiting these kinases, this compound prevents the phosphorylation of activated GPCRs, thereby blocking their desensitization and internalization. This leads to prolonged signaling from the receptor.

Caption: this compound inhibits GRK2/3-mediated GPCR desensitization.

Safety and Handling

This compound is a hygroscopic solid; contact with air may cause the material to become sticky.[3] It is recommended to handle the compound in a dry environment and store it in a tightly sealed container. For research use only. Not for human or veterinary use.[1][3]

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation in stock solution | Improper storage, freeze-thaw cycles | Re-dissolve by gentle warming (37°C) and sonication. Prepare fresh aliquots. |

| Compound is sticky | Exposure to moisture (hygroscopic) | Handle in a dry environment. Store in a desiccator. Product performance is not typically affected.[3] |

| Inconsistent experimental results | Inaccurate stock concentration | Recalculate and prepare a fresh stock solution. Ensure complete dissolution. |

References

- 1. glpbio.com [glpbio.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 4. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cmpd101 Concentration for Kinase Assays

Welcome to the technical support center for optimizing Cmpd101 concentration in kinase assays. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound concentration.

| Problem | Possible Cause | Suggested Solution |

| High background signal | - Non-specific binding of detection reagents. - Autofluorescence of this compound. - Contaminated reagents. | - Increase the number of wash steps. - Include a control with this compound but no kinase to measure its intrinsic fluorescence. - Use fresh, high-purity reagents.[1] |

| No or low kinase activity | - Inactive kinase enzyme. - Incorrect buffer conditions (pH, salt concentration). - Substrate degradation. | - Verify kinase activity with a known positive control inhibitor.[2] - Optimize buffer components and pH for the specific kinase.[3] - Prepare fresh substrate solution. |

| Inconsistent IC50 values | - Variable ATP concentration. - Inconsistent incubation times. - DMSO concentration affecting kinase activity. | - Use a consistent ATP concentration, ideally at or near the Km for the kinase.[3][4][5] - Ensure precise and consistent incubation times for all reactions. - Test the tolerance of the assay to different DMSO concentrations and keep it constant.[6] |

| Poor Z'-factor | - High variability in assay measurements. - Low signal-to-background ratio. | - Optimize enzyme and substrate concentrations to achieve a robust signal.[7] - Ensure proper mixing of reagents and consistent pipetting. - A Z'-factor greater than 0.5 is indicative of a robust assay.[8] |

| This compound appears inactive | - The compound is not an inhibitor for the target kinase. - Incorrect kinase isoform used. - The compound is not soluble in the assay buffer. | - Test this compound against a panel of kinases to determine its selectivity.[2] - Ensure the correct and biologically relevant kinase isoform is being used.[2] - Check the solubility of this compound and consider using a different solvent or concentration. |

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing a kinase assay?

A1: The initial step is to determine the optimal concentrations of the kinase, substrate, and ATP.[6][7] This involves titrating each component to find the concentration that provides a linear and robust signal within the desired assay time.[8]

Q2: How do I determine the optimal concentration of this compound?

A2: The optimal concentration of this compound is typically determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7][9] A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar).

Q3: What concentration of ATP should I use in my kinase assay?

A3: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[4] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP.[3][5] This allows for a more direct comparison of inhibitor potency across different kinases.[4]

Q4: My IC50 values for this compound are different from previously published data. What could be the reason?

A4: Discrepancies in IC50 values can arise from differences in experimental conditions such as ATP concentration, kinase and substrate concentrations, buffer composition, incubation time, and the specific assay technology used.[10][11] It is crucial to carefully document and control all assay parameters for reproducibility.

Q5: How can I be sure that this compound is a specific inhibitor for my target kinase?

A5: To assess the specificity of this compound, it should be tested against a panel of different kinases.[2][12] This "kinase profiling" will reveal if the compound inhibits other kinases, providing a measure of its selectivity.[7][12]

Experimental Protocols

Protocol 1: Determination of Optimal Kinase Concentration

This protocol aims to find the enzyme concentration that yields a robust signal within the linear range of the assay.

-

Prepare a series of kinase dilutions in the assay buffer.

-

Add a fixed, saturating concentration of substrate and ATP to each dilution.

-

Incubate the reactions for a predetermined time (e.g., 60 minutes) at room temperature.[13]

-

Stop the reaction and measure the signal using the appropriate detection method (e.g., fluorescence, luminescence).[10]

-

Plot the signal versus kinase concentration and determine the concentration that gives approximately 80% of the maximum signal (EC80).[13][14]

Protocol 2: Determination of this compound IC50

This protocol is for determining the inhibitory potency of this compound.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

-

In a multi-well plate, add the kinase (at its optimal concentration), substrate, and the various concentrations of this compound.

-

Initiate the reaction by adding ATP (at its Km concentration).

-

Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate for the optimized reaction time.

-

Stop the reaction and measure the signal.

-

Plot the percentage of inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

References

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. shop.carnabio.com [shop.carnabio.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. courses.edx.org [courses.edx.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

cmpd101 stability and storage conditions

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CMPD101, a potent and selective G protein-coupled receptor kinase 2 and 3 (GRK2/3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2/3, this compound can prevent the phosphorylation of activated GPCRs, thereby modulating their signaling.[1][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed vial. It is stable for up to 6 months when stored at room temperature.[1] For longer-term storage, it is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

Q3: How should I prepare and store solutions of this compound?

A3: It is highly recommended to prepare this compound solutions fresh for each experiment.[1] If a stock solution must be prepared in advance, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[4][5][6] Before use, allow the solution to equilibrate to room temperature for at least one hour.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents. The following table summarizes its solubility:

| Solvent | Maximum Concentration |

| DMSO | 100 mM[1] |

| Ethanol | 100 mM |

| DMF | 20 mg/mL[6] |

Q5: Are there any specific handling precautions for this compound?

A5: Yes, this compound is a hygroscopic solid.[1] Contact with air may cause the material to become sticky, so it is important to handle it in a dry environment and store it in a tightly sealed container.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent or no activity in cell-based assays. | Compound Degradation: Improper storage of this compound solutions can lead to degradation and loss of activity. | Always prepare fresh solutions of this compound for your experiments. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored for less than the recommended time. Consider preparing a fresh stock from solid material. |

| Precipitation of Compound: The compound may have precipitated out of solution, especially if stored at low temperatures. | Before use, ensure the solution is completely clear. If you observe any precipitate, gently warm the solution in a water bath and vortex to redissolve the compound. | |

| Incorrect Final Concentration: Errors in dilution calculations or inaccurate weighing of the solid compound can lead to a final concentration that is too low to elicit a biological response. | Re-verify your calculations and ensure your weighing method is accurate. It is recommended to re-weigh the amount of product from the vial for direct addition of solvent.[1] | |

| Variability between experiments. | Hygroscopic Nature of Solid: Absorption of moisture from the air can affect the actual weight of the compound, leading to inconsistencies in stock solution concentrations. | Handle solid this compound in a low-humidity environment (e.g., a glove box) if possible. Always keep the vial tightly sealed when not in use. |

| Incomplete Solubilization: The compound may not be fully dissolved in the solvent, leading to a lower effective concentration. | To aid solubilization, you can try vortexing, gentle heating in a water bath, or sonication.[1] |

Stability and Storage Conditions Summary

The following tables provide a clear overview of the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Solid this compound Storage Recommendations

| Storage Temperature | Duration |

| Room Temperature | Up to 6 months[1] |

| 4°C | Up to 2 years[4] |

| -20°C | Up to 3 years[4] |

Table 2: this compound Solution Storage Recommendations

| Storage Temperature | Solvent | Duration |

| -20°C | DMSO | Up to 1 month[1][4][6] |

| -80°C | DMSO | Up to 6 months[4][6] |

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube. Note: It is important to re-weigh the compound from the vial rather than assuming the net weight stated on the packaging.[1]

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate until the solid is completely dissolved.[1][6]

-

Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Visualizations

Caption: Recommended workflow for handling and preparing this compound solutions.

References

- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 2. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

interpreting unexpected results with cmpd101

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with Cmpd101.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] It is a membrane-permeable compound, making it suitable for use in cell-based assays.[2][3] By inhibiting GRK2/3, this compound can prevent the desensitization and internalization of G protein-coupled receptors (GPCRs).[2][3][4]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for GRK2/3, it can inhibit other kinases at higher concentrations. Notably, it has been shown to inhibit Rho-associated kinase 2 (ROCK-2) and Protein Kinase Cα (PKCα) with IC50 values of 1.4 µM and 8.1 µM, respectively.[1][2] It exhibits much lower activity against GRK1 and GRK5.[2] Some studies have also reported that this compound can inhibit protein kinase C–related protein kinase (PRK2) and serum and glucocorticoid-regulated kinase (SGK1).[4]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to prepare and use solutions on the same day. If you need to store stock solutions, aliquot them to avoid repeated freeze-thaw cycles. Before use, allow the compound to equilibrate to room temperature for at least one hour. This compound is soluble in DMSO, up to a concentration of 100 mM.[3]

Troubleshooting Unexpected Results

Issue 1: No effect or reduced potency of this compound is observed in my assay.

Possible Causes & Troubleshooting Steps:

-

Compound Degradation: Ensure proper storage conditions have been maintained. If in doubt, use a fresh vial of the compound.

-

Inadequate Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay.

-

Cell Health and Passage Number: The health and passage number of your cells can significantly impact experimental outcomes.[5][6] Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent, low passage number range.

-

Assay Timing: The timing of analysis after treatment can be critical. Optimize the incubation time with this compound.

-

Assay Sensitivity: For assays with low signal intensity, consider using a more sensitive detection method. For example, bioluminescent assays are generally more sensitive than fluorescent or colorimetric assays.[7]

Issue 2: I am observing effects that are inconsistent with GRK2/3 inhibition.

Possible Causes & Troubleshooting Steps:

-

Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like ROCK-2 and PKCα.[1][2] If your experimental system is sensitive to the inhibition of these kinases, you may observe unexpected phenotypes. Consider reducing the concentration of this compound or using a more specific inhibitor for your pathway of interest as a control.

-

Unknown Compound Properties: Some research suggests that this compound may have activities independent of GRK inhibition. For instance, it has been observed to inhibit smooth muscle contraction in a manner not attributable to the inhibition of MLC kinase or Rho kinase.[8]

-

Increased GRK1 Activity: In some experimental systems, this compound has been observed to increase the activity of GRK1.[9] If GRK1 plays a role in your signaling pathway, this could lead to unexpected results.

-

Basal ERK1/2 Phosphorylation: At a concentration of 30 µM, this compound has been shown to cause a small increase in the basal phosphorylation of ERK1/2 in HEK 293 cells.[4]

Data Summary

Table 1: IC50 Values for this compound Against Various Kinases

| Kinase | IC50 |

| GRK2 | 18 nM[1][2] |

| GRK3 | 5.4 nM[1][2] |

| GRK1 | 3.1 µM[2] |

| GRK5 | 2.3 µM[2] |

| ROCK-2 | 1.4 µM[1][2] |

| PKCα | 8.1 µM[1][2] |

Experimental Protocols

1. Western Blot for Phospho-ERK1/2

-

Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.

-

This compound Treatment: Pretreat cells with the desired concentration of this compound or vehicle (DMSO) for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with the appropriate agonist for 5 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

2. In-Cell Western Assay

-

Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

-

Treatment: Treat cells with this compound and/or agonist as required for your experiment.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block with an appropriate blocking buffer for 1.5 hours.

-

Primary Antibody Incubation: Incubate with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and incubate with a fluorescently labeled secondary antibody and a total cell stain for normalization for 1 hour.

-

Imaging: Wash the wells and image the plate using a fluorescent plate reader or imager.

-

Data Analysis: Normalize the signal from the target protein to the total cell stain.

Visual Guides

Caption: this compound inhibits GRK2/3-mediated GPCR phosphorylation.

Caption: A logical workflow for troubleshooting unexpected results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]

- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

- 7. youtube.com [youtube.com]

- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: CMPD101 in Western Blot Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CMPD101 in Western blot experiments.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered when using this compound, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3), in Western blot analysis.

Q1: I am not seeing any decrease in the phosphorylation of my target protein after this compound treatment. What could be the reason?

A1: There are several potential reasons for the lack of effect. Consider the following troubleshooting steps:

-

Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient pre-incubation time. For many cell-based assays, concentrations in the range of 3-30 µM with a pre-incubation time of 30 minutes are effective.[1][2] However, the optimal concentration and time can vary depending on the cell type and the specific target. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.

-

Target Specificity: Confirm that the phosphorylation of your protein of interest is indeed mediated by GRK2 or GRK3. This compound is highly selective for these kinases.[1][2][3][4] If another kinase is responsible for the phosphorylation event, this compound will not be effective.

-

Inhibitor Stability and Handling: this compound is typically dissolved in DMSO.[3] Ensure your stock solution is properly stored, typically at -20°C or -80°C for long-term storage, and has not undergone multiple freeze-thaw cycles.[1][2] It is recommended to prepare fresh dilutions from the stock for each experiment.[3]

-

Western Blot Protocol: Review your Western blot protocol for any potential issues. This includes ensuring efficient protein transfer, using appropriate antibodies, and proper buffer conditions. For phosphorylated proteins, it is crucial to include phosphatase inhibitors in your lysis buffer.

Q2: I am observing high background on my Western blot after using this compound. What can I do to reduce it?

A2: High background can be a common issue in Western blotting. Here are some specific points to consider when using this compound:

-

Blocking Conditions: Inadequate blocking is a frequent cause of high background. For phospho-protein detection, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as a blocking agent instead of milk, as milk contains phosphoproteins like casein that can lead to non-specific signals.

-

Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. Using too high a concentration can lead to increased non-specific binding.

-

Washing Steps: Increase the number and duration of your washing steps with TBST to effectively remove unbound antibodies.

-

DMSO Concentration: While this compound is dissolved in DMSO, high concentrations of DMSO in the final cell culture media can have off-target effects.[5][6] Ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, and that your vehicle control contains the same concentration of DMSO as your experimental samples.

Q3: I am seeing unexpected or non-specific bands on my Western blot. How can I troubleshoot this?

A3: The appearance of non-specific bands can be due to several factors:

-

Antibody Specificity: Ensure your primary antibody is specific for the target protein. It is good practice to run a control lane with lysate from cells known not to express the target protein, if available.

-

Off-Target Effects of this compound: At higher concentrations (≥ 30 µM), this compound may exhibit off-target effects.[5][6] If you are using high concentrations, consider performing a dose-response experiment to find the lowest effective concentration that minimizes non-specific changes.

-

Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation, which can result in bands at lower molecular weights.

-

Post-Translational Modifications: Multiple bands could represent different post-translationally modified forms of your target protein.

Q4: How do I properly interpret the changes in phosphorylation after this compound treatment?

A4: To accurately interpret your results, it is essential to include proper controls:

-

Total Protein Control: Always probe your blot for the total (non-phosphorylated) form of your protein of interest after detecting the phosphorylated form. This is crucial to determine if the observed decrease in phosphorylation is due to the inhibitory effect of this compound or a decrease in the total amount of the protein.

-

Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) to account for any effects of the solvent on the cells.

-

Positive and Negative Controls: If possible, include positive and negative controls. A positive control could be a cell lysate known to have high levels of phosphorylation for your target. A negative control could be a lysate from cells where the target protein is not expressed or is not phosphorylated.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound.

| Target Kinase | IC50 (nM) | Reference(s) |

| GRK2 | 18, 54 | [1][2][4] |

| GRK3 | 5.4, 32 | [1][2][4] |

| Off-Target Kinase | IC50 (µM) | Reference(s) |

| GRK1 | 3.1 | [1][2] |

| GRK5 | 2.3 | [1][2] |

| ROCK-2 | 1.4 | [1][2] |

| PKCα | 8.1 | [1][2] |

| Cell Line | Treatment Concentration (µM) | Pre-incubation Time | Observed Effect | Reference(s) |

| HEK 293 | 3 - 30 | 30 minutes | Inhibition of DAMGO-induced µ-opioid receptor phosphorylation | [1] |

| HEK-B2 | 100 | 20 minutes | Inhibition of isoproterenol-induced β2AR internalization | [1] |

Signaling Pathways and Experimental Workflows

GRK2/3 Signaling Pathway in GPCR Desensitization

Western Blot Workflow with this compound

Detailed Experimental Protocol: Western Blot Analysis of Protein Phosphorylation Following this compound Treatment

This protocol provides a general framework for investigating the effect of this compound on the phosphorylation of a target protein. Optimization of specific steps may be required for your experimental system.

1. Cell Culture and Treatment

1.1. Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-90%).

1.2. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture media. Also, prepare a vehicle control with the same final concentration of DMSO.

1.4. Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.

1.5. Pre-incubate the cells for the desired amount of time (e.g., 30 minutes) at 37°C in a CO2 incubator.

1.6. If your experiment requires agonist stimulation to induce phosphorylation, add the agonist at the desired concentration and incubate for the appropriate time.

2. Cell Lysis and Protein Quantification

2.1. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

2.2. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.

2.7. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting

3.1. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

3.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

3.3. Run the gel until the dye front reaches the bottom.

3.4. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

3.5. Block the membrane for 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-proteins).

3.6. Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

3.7. The next day, wash the membrane three times for 10 minutes each with TBST.

3.8. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

3.9. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis

4.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

4.2. Capture the chemiluminescent signal using an imaging system.

4.3. (Optional but Recommended) To probe for the total protein, strip the membrane using a stripping buffer and then re-probe starting from the blocking step (3.5) with the primary antibody for the total form of the protein of interest.

4.4. Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each sample.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 4. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 5. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Improving CMPD101 Efficacy In Vivo

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of CMPD101.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Q1: We are observing lower than expected efficacy of this compound in our animal model. What are the potential causes and solutions?

A1: Lower than expected in vivo efficacy can stem from several factors, ranging from formulation and administration to the biological complexity of the animal model. Below is a systematic approach to troubleshooting this issue.

Troubleshooting Steps:

-

Verify Compound Integrity and Formulation:

-

Compound Quality: Ensure the purity and stability of your this compound stock. It is recommended to use a fresh batch or verify the integrity of the existing stock via analytical methods like HPLC.

-

Formulation Preparation: this compound has poor aqueous solubility. An improper formulation can lead to precipitation and reduced bioavailability. It is crucial to prepare the formulation immediately before use.[1] If storage is necessary, aliquot and store at -20°C for up to one month.[1] Always allow the solution to equilibrate to room temperature and check for precipitates before administration.[1]

-

Formulation Composition: The choice of vehicle is critical. Two recommended formulations for in vivo use are detailed in the table below.

-

-

Review Administration Protocol:

-

Route of Administration: Intraperitoneal (IP) injection has been used in mice.[2] If using oral gavage, ensure proper technique to avoid accidental tracheal administration.

-

Dosing Volume and Frequency: Ensure the dosing volume is appropriate for the animal's weight and that the dosing frequency is informed by the compound's expected half-life. While specific pharmacokinetic data for this compound is limited, consider conducting a pilot pharmacokinetic study to determine key parameters like Cmax, AUC, and half-life in your specific animal model.

-

-

Consider Pharmacokinetic and Pharmacodynamic (PK/PD) Factors:

-

Bioavailability: The oral bioavailability of small molecule kinase inhibitors can be low due to factors like first-pass metabolism.[3][4][5] If oral administration is used, poor absorption might be the issue. Consider switching to parenteral administration (e.g., IP) to bypass the gastrointestinal tract.

-

Metabolism: Rapid metabolism in the liver can lead to low systemic exposure. If you suspect this, co-administration with a metabolic inhibitor (pharmacokinetic boosting) could be explored, though this would require careful validation.[6]

-

Target Engagement: Confirm that this compound is reaching its target tissue at a sufficient concentration to inhibit GRK2/3. This can be assessed by measuring downstream signaling events in tissue samples post-treatment.

-

-

Evaluate the Animal Model:

-

Disease Model Complexity: The in vivo environment is complex. The targeted pathway may have redundant or compensatory mechanisms that are not present in in vitro models.

-

Off-Target Effects: At higher concentrations, this compound can inhibit ROCK-2 and PKCα, which could lead to confounding effects or toxicity.[7] Consider performing a dose-response study to find the optimal therapeutic window that minimizes off-target effects.

-

Q2: Our this compound formulation appears to be precipitating upon preparation or during administration. How can we improve its solubility?

A2: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some solutions to enhance its solubility for in vivo studies.

Solubilization and Formulation Strategies:

-

Proper Dissolution Technique: When preparing formulations, ensure that this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding co-solvents. Gentle warming and sonication can aid in dissolution.[1]

-

Use of Co-solvents: Employing a combination of solvents is often necessary. The recommended formulations utilize co-solvents like PEG300 and Tween-80 to maintain solubility.

-

Consider Alternative Formulations: If precipitation persists, consider using a different formulation strategy. For instance, lipid-based formulations have been shown to enhance the oral absorption of other kinase inhibitors with poor solubility.[3][4][5][8]

-

Fresh Preparation: As previously mentioned, always prepare the formulation fresh before each use to minimize the risk of precipitation over time.[1]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][9][10][11] By inhibiting these kinases, this compound prevents the phosphorylation of G protein-coupled receptors (GPCRs), which is a key step in their desensitization and internalization.[2] This leads to enhanced and prolonged signaling through the affected GPCRs.

Signaling Pathway of GRK2/3 Inhibition by this compound

Caption: this compound inhibits GRK2/3, preventing GPCR desensitization.

Q: What are the recommended in vivo formulations for this compound?

A: Two commonly used formulations for the in vivo administration of this compound are detailed below. It is recommended to prepare these fresh before use.

| Formulation Component | Protocol 1[7] | Protocol 2[7] |

| Solvent 1 | 10% DMSO | 10% DMSO |

| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |

| Solvent 3 | 5% Tween-80 | - |

| Solvent 4 | 45% Saline | - |

| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |

Q: What is a typical experimental workflow for an in vivo efficacy study with this compound?

A: A general workflow for an in vivo study with this compound is outlined below. This should be adapted to your specific research question and animal model.

Experimental Workflow for this compound In Vivo Study

Caption: A typical workflow for a this compound in vivo efficacy study.

Q: What are the known IC50 values for this compound against its target kinases?

A: The IC50 values for this compound can vary depending on the assay conditions. The table below summarizes the reported values.

| Target Kinase | IC50 Value |

| GRK2 | 18 nM[7], 54 nM[11] |

| GRK3 | 5.4 nM[7], 32 nM[11] |

| ROCK-2 | 1.4 µM[7] |

| PKCα | 8.1 µM[7] |

| GRK1 | 3.1 µM[7] |

| GRK5 | 2.3 µM[7] |

Q: Are there any known off-target effects of this compound that I should be aware of in my in vivo experiments?

A: Yes, while this compound is a selective inhibitor of GRK2/3, it can exhibit off-target activity at higher concentrations. Notably, it has been shown to inhibit Rho-associated kinase 2 (ROCK-2) and Protein Kinase C alpha (PKCα) with IC50 values of 1.4 µM and 8.1 µM, respectively.[7] It is important to consider these potential off-target effects when designing experiments and interpreting data, especially if high doses of this compound are used. A dose-response study is recommended to identify a therapeutic window where GRK2/3 are inhibited with minimal off-target engagement.

References

- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 2. glpbio.com [glpbio.com]

- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]

- 4. research.monash.edu [research.monash.edu]

- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hello Bio launches novel, potent selective GRK2/3 inhibitor this compound [hellobio.com]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

Validation & Comparative

CMPD101 vs. Other GRK Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CMPD101 with other G protein-coupled receptor kinase (GRK) inhibitors, supported by experimental data and detailed methodologies.

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process crucial for terminating signal transduction. Dysregulation of GRK activity has been implicated in various diseases, including heart failure, making them attractive therapeutic targets. This guide focuses on this compound, a potent and selective GRK2/3 inhibitor, and compares its performance against other notable GRK inhibitors.

Performance Comparison of GRK Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound and other selected GRK inhibitors against different GRK isoforms and other kinases. Lower IC50 values indicate higher potency.

| Inhibitor | GRK1 (IC50) | GRK2 (IC50) | GRK3 (IC50) | GRK5 (IC50) | Other Kinases (IC50) | Reference(s) |

| This compound | 3.1 µM | 18 nM, 35 nM, 54 nM | 5.4 nM, 32 nM | 2.3 µM, >125 µM | ROCK-2: 1.4 µM, PKCα: 8.1 µM | [1][2][3] |

| Paroxetine | ~320 µM (16-fold < GRK2) | 5-20 µM | - | ~260 µM (13-fold < GRK2) | - | [4] |

| GSK180736A | - | 0.8 µM | - | - | ROCK1: 100 nM | [5] |

| Balanol | 4.1 µM | 35 nM | - | 440 nM | - | [6] |

| CCG258747 | >10 µM | 18 nM | - | 1.5 µM | PKA: >10 µM, ROCK1: >10 µM | [7] |